1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features an imidazolone core substituted with chlorophenyl and diphenyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzil and ammonium acetate in acetic acid, followed by cyclization to form the imidazolone ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with additional oxygen functionalities, while substitution reactions can introduce halogen or alkyl groups onto the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-Phenyl-2-(4-chlorophenyl)ethanol: Shares structural similarities but differs in its functional groups.
4-Chlorophenyl-2,5-dimethyl-1H-pyrrole: Another compound with a chlorophenyl group but a different core structure.
Uniqueness: 1-(4-Chlorophenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one stands out due to its imidazolone core, which imparts unique chemical and biological properties
Properties
CAS No. |
89838-76-6 |
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Molecular Formula |
C21H15ClN2O |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-one |
InChI |
InChI=1S/C21H15ClN2O/c22-17-11-13-18(14-12-17)24-20(16-9-5-2-6-10-16)19(23-21(24)25)15-7-3-1-4-8-15/h1-14H,(H,23,25) |
InChI Key |
OZZGBADCXSFHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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